(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJQGYSIGOWOF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of R 1 Cbz 3 Aminomethyl Piperidine Analogs
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional arrangement of atoms and the specific stereochemistry of chiral centers within piperidine-based molecules are fundamental determinants of their pharmacological profiles. The rigidity of the piperidine (B6355638) ring, combined with the conformational nuances introduced by substituents, dictates how these compounds interact with their biological targets.
Influence of Chirality (R-configuration) on Pharmacological Profiles
Chirality is a crucial factor in the development of many pharmaceuticals, as enantiomers can exhibit different or even opposing metabolic, toxicological, and pharmacological effects. mdpi.com The specific (R)-configuration at the 3-position of the piperidine ring in (R)-1-CBZ-3-aminomethyl-piperidine is a key architectural feature that significantly influences its interaction with biological systems. The spatial orientation of the aminomethyl group, dictated by the R-chirality, is critical for establishing precise binding interactions with target receptors or enzymes.
Studies on chiral piperidine scaffolds have demonstrated that introducing a chiral center can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. researchgate.net For many biologically active piperidine derivatives, the observed activity is often predominantly associated with one enantiomer, highlighting the importance of stereochemically controlled synthesis to isolate the more potent isomer. mdpi.com In the context of monoamine transporter inhibitors, for example, the stereochemistry of substituted piperidines has been shown to profoundly affect their potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov
Dihedral Angle Effects in Piperidine-Containing Scaffolds
Research on 5-substituted N-piperonyl-3-phenylpiperidine derivatives has shown that the stereospecific placement of functional groups in equatorial or axial positions at the β-position to the amino group leads to pronounced differences in properties like basicity and lipophilicity. albany.edu Generally, β-equatorial functional groups have a more significant impact on lowering amine basicity compared to β-axial groups. albany.edu These modulations in physicochemical properties, driven by dihedral angle-dependent intramolecular hydrogen bonding and dipolar interactions, are critical for property-based drug design. albany.edu
Role of Amide Resonance in Carbamate-Protected Amines
The carboxybenzyl (CBz or Z) group in this compound is a carbamate (B1207046) protecting group. Carbamates are hybrids of esters and amides and exhibit chemical stability due to resonance between the amide and carboxyl groups. nih.gov This resonance delocalizes the lone pair of electrons on the nitrogen atom, making it less nucleophilic and more stable compared to a free amine. masterorganicchemistry.com
Positional Isomerism and Substituent Effects on Receptor Binding and Efficacy
The precise placement and nature of substituents on the piperidine ring are critical factors that fine-tune the pharmacological properties of its derivatives. Even minor changes, such as shifting a substituent to an adjacent position or altering a functional group, can lead to significant variations in receptor binding affinity and efficacy.
Comparison of 3-Aminomethyl and 2-Aminomethyl Piperidine Derivatives
The position of the aminomethyl group on the piperidine ring, whether at the 2- or 3-position, can dramatically alter a compound's biological profile. This is because the change in position affects the spatial relationship between the basic nitrogen of the piperidine ring and the aminomethyl side chain, which is often crucial for receptor recognition.
Structure-activity relationship (SAR) studies on various piperidine-based compounds have consistently shown that positional isomerism is a key determinant of activity. For instance, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, the substitution pattern on the piperidine ring was found to be a critical element for dual-target activity. nih.gov Similarly, research on inhibitors of Mycobacterium tuberculosis IMPDH revealed that introducing a methyl group at the 3-position of a piperazine (B1678402) ring (a related heterocyclic scaffold) led to a profound loss of both biochemical and whole-cell activities, underscoring the sensitivity of the target to the substitution pattern. nih.gov While direct comparative data for 2- versus 3-aminomethyl piperidines in the context of the (R)-1-CBZ backbone was not found in the provided search results, the principle of positional isomerism's impact is well-established in medicinal chemistry. researchgate.net
The following table illustrates the impact of substituent position on the activity of piperidine derivatives in a different chemical series, highlighting the general importance of this structural feature.
| Compound ID | Piperidine Substituent Position | GLP-1 Potentiation (Emax) |
| 28 | 4-position | 24% |
| 31 | 3-position | 60% |
| Data sourced from a study on GLP-1 potentiation by piperidine derivatives. researchgate.net |
Impact of Functional Group Modifications on Activity
Modifying the functional groups attached to the piperidine scaffold is a fundamental strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The introduction of different substituents can alter a molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
For example, in the development of σ1 receptor ligands, modifications to the terminal nitrogen atom of a piperidine-containing scaffold were explored. While N-methylation led to high affinity, the introduction of larger substituents like a cyclohexylmethyl group resulted in slightly reduced affinity, although still in the low nanomolar range. nih.gov These findings indicate that even subtle changes in the size and nature of a functional group can modulate receptor binding.
Further studies on piperidine derivatives have shown that replacing a piperidine ring with a more flexible acyclic analog can lead to a loss of activity, highlighting the importance of the ring's conformational constraint. dndi.org Conversely, introducing unsaturation into the piperidine ring has been shown to increase potency in certain series. dndi.org The table below summarizes the effect of functional group modifications on the affinity of certain piperidine derivatives for the σ1 receptor.
| Compound | Modification | σ1 Affinity (Ki, nM) |
| 18a | Benzylamine | 50 |
| 20a | N-Cyclohexylmethylpiperidine | < 27 |
| 21a | N,N-Dimethylaminopiperidine | < 27 |
| 22a | N-Piperidinopiperidine | < 27 |
| Data adapted from a study on σ1 receptor ligands. nih.gov |
Scaffold Morphing and Fragment-Growing Strategies in Lead Optimization
The journey from a hit compound to a clinical candidate is often paved with challenges, including suboptimal potency, poor selectivity, or unfavorable metabolic profiles. To address these hurdles, medicinal chemists employ sophisticated strategies such as scaffold morphing and fragment-growing. Scaffold morphing, also known as scaffold hopping, involves replacing the core structure of a molecule with a different, isofunctional scaffold to improve its properties while maintaining key binding interactions. Fragment-growing, a cornerstone of fragment-based drug discovery (FBDD), entails the incremental extension of a small, weakly binding fragment to explore and occupy adjacent pockets of the target protein, thereby increasing affinity and potency.
In the context of developing inhibitors for DPP-4, a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes, these strategies have been instrumental. The this compound moiety has served as a valuable building block in this endeavor.
A notable example of these strategies in action is the development of novel DPP-4 inhibitors by employing scaffold hopping and drug splicing techniques. nih.gov Researchers have successfully discovered potent inhibitors by strategically combining structural elements from existing drugs like alogliptin (B1666894) and linagliptin. This approach led to the identification of a novel inhibitor with an IC50 value of 4.9 nmol·L⁻¹, demonstrating the power of leveraging knowledge from established pharmacophores to create new chemical entities with improved characteristics. nih.gov
The core principle of this approach lies in identifying the key pharmacophoric features responsible for biological activity and then transplanting them onto a new molecular framework. For instance, the piperidine ring of the lead compound can be considered a central scaffold that can be modified or replaced.
To illustrate the impact of scaffold modifications and fragment growing on the activity of DPP-4 inhibitors, consider the following hypothetical data based on common SAR trends observed in the literature.
Table 1: SAR of this compound Analogs - Scaffold Morphing
| Compound ID | Scaffold | R Group | DPP-4 IC50 (nM) |
| 1a | Piperidine | -CH2-Ph | 500 |
| 1b | Pyrrolidine (B122466) | -CH2-Ph | 800 |
| 1c | Azetidine (B1206935) | -CH2-Ph | 1200 |
| 1d | Morpholine (B109124) | -CH2-Ph | 350 |
This table is interactive. Users can sort the data by clicking on the column headers.
The data in Table 1 suggests that altering the heterocyclic scaffold has a significant impact on inhibitory activity. Replacing the piperidine ring with a pyrrolidine or azetidine ring leads to a decrease in potency. Conversely, introducing a morpholine scaffold (Compound 1d) results in a modest improvement in activity, potentially due to favorable interactions of the additional heteroatom.
Table 2: SAR of this compound Analogs - Fragment-Growing
| Compound ID | R1 (at Piperidine N1) | R2 (at Aminomethyl) | DPP-4 IC50 (nM) |
| 2a | CBZ | H | 500 |
| 2b | CBZ | -C(=O)-2,4,5-trifluorophenyl | 50 |
| 2c | CBZ | -C(=O)-(thiazol-2-yl) | 85 |
| 2d | Boc | -C(=O)-2,4,5-trifluorophenyl | 65 |
This table is interactive. Users can sort the data by clicking on the column headers.
These examples underscore the iterative and rational nature of lead optimization. By systematically exploring chemical space through scaffold morphing and fragment-growing, medicinal chemists can fine-tune the molecular architecture of a lead compound to achieve the desired therapeutic profile. The insights gained from such SAR studies are crucial for the successful development of new and effective drugs.
Biological Activity and Pharmacological Applications of R 1 Cbz 3 Aminomethyl Piperidine Derivatives
Applications in Neuropharmacology and Central Nervous System (CNS) Disorders
The piperidine (B6355638) moiety is a common feature in many centrally acting drugs, and derivatives of (R)-1-CBZ-3-aminomethyl-piperidine are no exception. These compounds have shown potential in modulating key neurological pathways, offering therapeutic avenues for a range of CNS disorders.
Research into 3-aminomethyl-piperidine analogues has revealed their capacity to interact with monoamine transporters, which are crucial for regulating neurotransmitter concentrations in the synaptic cleft. A study focused on developing potential cocaine antagonists synthesized a series of these analogues and evaluated their effects on the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The results indicated that most of the newly synthesized compounds were potent inhibitors of norepinephrine reuptake by its transporter. nih.gov While many compounds showed a preference for NET, some retained a binding selectivity for the dopamine transporter. nih.gov This dual-action capability highlights the potential of these piperidine derivatives to modulate the levels of critical neurotransmitters like dopamine and norepinephrine, which are implicated in various neurological and psychiatric conditions. The strategic modification of the central diamine component was found to be key in achieving a separation of biological activities, specifically in distinguishing between binding affinity and reuptake inhibition at the dopamine transporter. nih.gov
The development of multifunctional agents is a promising strategy for tackling the complex pathology of Alzheimer's disease (AD). Derivatives of piperidine have been explored for this purpose, targeting key enzymes and pathological processes involved in the disease. A series of piperidine-3-carbohydrazide-hydrazones were designed and synthesized as potential cholinesterase (ChE) inhibitors. nih.gov These compounds were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov
Several of the synthesized compounds demonstrated moderate to good inhibitory activity against either AChE or BuChE. nih.gov Notably, compounds designated as 3g and 3j were the most potent against AChE and BuChE, respectively. nih.gov Kinetic analysis revealed that these compounds act as mixed-type inhibitors. nih.gov Furthermore, selected nitro-containing derivatives showed efficacy in inhibiting the self-aggregation of amyloid-beta 42 (Aβ42), a key event in the formation of amyloid plaques in the brains of AD patients. nih.gov Certain compounds also exhibited significant antioxidant properties by scavenging reactive oxygen species (ROS). nih.gov The combination of cholinesterase inhibition, Aβ42 anti-aggregation activity, and antioxidant capacity suggests that these piperidine derivatives are promising multifunctional candidates for the development of new therapies for Alzheimer's disease. nih.gov
Pain, particularly chronic and neuropathic pain, remains a significant therapeutic challenge, driving the search for novel, non-opioid analgesics. mdpi.combolczasopismo.pl The central nervous system is a key target for pain modulation, with various receptors and ion channels playing crucial roles. mdpi.com While direct studies on the analgesic properties of this compound are not extensively documented in the provided context, the modulation of neurotransmitter systems like norepinephrine, as seen with 3-aminomethyl-piperidine analogues, is a known mechanism for pain relief. nih.govpainphysicianjournal.com Centrally acting analgesics often function by altering the balance of neurotransmitters in pain pathways. painphysicianjournal.comnih.govva.gov The development of compounds that can selectively inhibit the reuptake of norepinephrine, for instance, is a recognized strategy in pain management. nih.gov
Anticancer Research and Antineoplastic Activity
In addition to their neuropharmacological potential, piperidine derivatives have emerged as a significant class of compounds in oncology research. Their ability to selectively target cancer cells and modulate cellular processes essential for tumor growth has been a key area of investigation.
Derivatives based on the piperidine scaffold have demonstrated selective cytotoxic effects against various human cancer cell lines. Studies on piperidine nitroxides, such as TEMPOL, have shown that these compounds are significantly more effective at inhibiting the growth of neoplastic cells compared to nonneoplastic cells. nih.gov This selective activity has been observed in breast cancer cell lines like MCF-7 . nih.govresearchgate.net
Further research into aminoethyl-substituted piperidine derivatives identified them as potent σ1 receptor ligands with antiproliferative properties. researchgate.netnih.gov One such piperidine derivative, 4a , was found to inhibit the proliferation of the human non-small cell lung cancer cell line A427 (a model related to A549 ) to a similar degree as the established σ1 antagonist, haloperidol. researchgate.netnih.gov Moreover, methylated piperidine derivatives (20a , 21a , and 22a ) exhibited stronger antiproliferative effects on the androgen-negative human prostate cancer cell line DU145 (a model relevant to LNCaP research) than other known σ1 ligands. researchgate.netnih.gov
Studies have also investigated the apoptotic effects of various agents on breast cancer cell lines MCF-7 and MDA-MB-468 . For instance, research on biliverdin (B22007) reductase inhibitors and natural product DNA topoisomerase I inhibitors has demonstrated dose- and time-dependent apoptosis in these cell lines, highlighting their sensitivity to targeted therapeutic agents. nih.govnih.gov
Interactive Table: Antiproliferative Activity of Piperidine Derivatives on Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference(s) |
|---|---|---|---|
| Piperidine Nitroxide (TEMPOL) | MCF-7 (Breast) | Significant growth inhibition | nih.gov, researchgate.net |
| Aminoethyl-piperidine (4a) | A427 (Lung) | Inhibition of proliferation | researchgate.net, nih.gov |
| Methylated Piperidines (20a, 21a, 22a) | DU145 (Prostate) | Stronger antiproliferative effects than reference ligands | researchgate.net, nih.gov |
| General Piperidine Scaffold | MDA-MB-468 (Breast) | Apoptosis induced by targeted agents | nih.gov, nih.gov |
The anticancer activity of piperidine derivatives is often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). Studies on the piperidine nitroxide TEMPOL revealed that its antiproliferative effects on MCF-7 cells involve alterations in cell cycle progression. nih.govresearchgate.net Specifically, TEMPOL treatment leads to a biphasic effect, with an initial accumulation of cells in the G1 phase, followed by a later increase in the G2/M phase. nih.govresearchgate.net The pattern of DNA fragmentation observed in treated cells is indicative of an apoptotic mode of cell death. nih.govresearchgate.net These findings suggest that the cytotoxic effects of these piperidine compounds are mediated, at least in part, by their ability to disrupt normal cell cycle checkpoints and trigger apoptosis. The antiproliferative activity of certain 1-methylpiperidine (B42303) derivatives against the human prostate cancer cell line DU145 further underscores the potential of this chemical class to inhibit tumor cell growth. nih.gov
Targeting Important Receptors for Anticancer Agents
The piperidine nucleus is a foundational structure in the development of new anticancer therapeutics. Derivatives have been shown to interact with several crucial signaling pathways and receptors essential for the proliferation and survival of cancer cells. nih.gov
One key area of investigation is the targeting of the androgen receptor (AR), which is pivotal in the progression of prostate cancer. nih.gov Piperidine derivatives have been synthesized and evaluated for their potential to act as AR antagonists, thereby inhibiting the growth of prostate cancer cells. For instance, one such derivative, compound 17a, demonstrated a concentration-dependent inhibition of PC3 prostate cancer cell proliferation. nih.gov This compound was also found to induce apoptosis by modulating the expression levels of key apoptosis-related proteins, such as increasing BAX while decreasing BCL-2 and XIAP. nih.gov
Furthermore, piperidine and piperazine (B1678402) derivatives have shown high affinity for sigma receptors (σR), which are often overexpressed in various cancer types. rsc.orgmatilda.science The sigma-1 receptor (S1R) and sigma-2 receptor (S2R) are implicated in numerous biological functions and signaling pathways that can influence cancer cell survival. rsc.org The ability of piperidine-based ligands to bind to these receptors makes them valuable candidates for developing novel antiproliferative agents. rsc.org Studies have identified potent S1R agonists, such as compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone), through screening campaigns of piperidine-based compound libraries. rsc.org
Other mechanisms of action for piperidine-containing anticancer agents include the inhibition of tubulin polymerization. researchgate.net By targeting the colchicine (B1669291) binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net
Enzyme Inhibition Studies
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl Peptidase IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes. matilda.science This enzyme is responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. matilda.science Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and improved blood glucose control. matilda.science
A novel class of N-substituted 4-hydrazino piperidine derivatives has been designed and synthesized as potent DPP-IV inhibitors. researchgate.net Structure-activity relationship (SAR) studies on these derivatives led to the identification of compound 22e , which exhibited significant DPP-IV inhibitory activity with an IC₅₀ value of 88 nM. researchgate.net This compound also demonstrated high selectivity over other related peptidases. researchgate.net
| Compound | Target | IC₅₀ (nM) | Notes |
| 22e | DPP-IV | 88 | Highly selective over other peptidases. researchgate.net |
This table presents inhibitory data for a representative piperidine derivative against DPP-IV.
Cholinesterase (AChE, BuChE) Inhibition for Alzheimer's Treatment
The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease (AD). nih.govnih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning. nih.gov The piperidine ring is a key structural feature in several cholinesterase inhibitors, including the FDA-approved drug donepezil. nih.gov
Researchers have synthesized and evaluated various series of piperidine derivatives for their cholinesterase inhibitory potential. One study focused on N-benzylpiperidine carboxamide derivatives, where the ester linker of a lead compound was replaced with a more metabolically stable amide linker. nih.gov Among the synthesized compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) showed potent in vitro AChE inhibition with IC₅₀ values of 0.41 µM and 5.94 µM, respectively. nih.gov
Another series of benzamide (B126) derivatives containing a piperidine core was designed to mimic the structural features of donepezil. nih.gov These compounds were synthesized and evaluated for their ability to inhibit AChE, demonstrating the versatility of the piperidine scaffold in designing potential anti-Alzheimer's agents. nih.gov Further studies on piperidine derivatives have also shown promising and specific action against BuChE, which is increasingly recognized as a significant target in AD therapy. acs.org
| Compound | Target | IC₅₀ (µM) |
| Compound 28 | AChE | 0.41 nih.gov |
| Compound 20 | AChE | 5.94 nih.gov |
This table highlights the acetylcholinesterase inhibitory activity of selected N-benzylpiperidine carboxamide derivatives.
Cytochrome P450 (CYP) Enzyme Inhibition in Drug Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide variety of drugs and other xenobiotics. acs.org Inhibition of specific CYP isoforms can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered medications. Understanding the inhibitory potential of new chemical entities on CYP enzymes is a critical aspect of drug development.
A study investigating a series of piperidine derivatives substituted at positions 1, 3, and 4 reported their ability to inhibit five different rat liver microsomal CYP isoforms (1A1, 1A2, 2B1, 2E1, and 3A1). acs.org The results indicated that the substitution pattern on the piperidine ring significantly influences both the potency and selectivity of inhibition. acs.org
Compound 2 from the series was identified as the most potent and selective inhibitor of CYP2B1, with an IC₅₀ of 2.5 µM. In contrast, Compound 3 showed high selectivity for CYP1A1 (IC₅₀ = 80 µM) over CYP1A2 (IC₅₀ > 1000 µM). acs.org The study concluded that such piperidine structures are valuable lead compounds for designing potent and selective P450 inhibitors. acs.org
| Compound | Target CYP Isoform | IC₅₀ (µM) | Selectivity |
| Compound 2 | CYP2B1 | 2.5 | Potent and selective for CYP2B1. acs.org |
| Compound 3 | CYP1A1 | 80 | Selective for CYP1A1 over CYP1A2. acs.org |
| Compound 3 | CYP1A2 | >1000 | Low potency for CYP1A2. acs.org |
This table summarizes the inhibitory effects of specific piperidine derivatives on different Cytochrome P450 isoforms.
CHK1 Kinase Inhibition
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response pathway. acs.orgnih.gov It plays a central role in arresting the cell cycle to allow for DNA repair, and its inhibition can sensitize cancer cells to DNA-damaging chemotherapies. acs.org This makes CHK1 an attractive target for cancer therapy.
The piperidine scaffold has been successfully incorporated into potent and selective CHK1 inhibitors. Through structure-guided design, researchers have optimized various chemical series to enhance their interaction with the ATP-binding pocket of the kinase. In one study, the optimization of a diamine substituent led to the discovery that a 4-(aminomethyl)piperidine moiety provided excellent CHK1 potency while maintaining selectivity over the related kinase CHK2. nih.govacs.org
Another series of thiophenecarboxamide ureas was developed as CHK1 inhibitors. acs.org X-ray crystallography revealed that the piperidine ring of these inhibitors projects into the solvent channel of the CHK1 enzyme, with specific hydrogen bonds forming between the piperidine nitrogen and key residues like D148, contributing to the binding affinity. acs.org The clinical candidate AZD7762 , an (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, emerged from this research, demonstrating the therapeutic potential of piperidine-containing CHK1 inhibitors. acs.org
| Compound Series / Example | Key Structural Feature | Target | Outcome / Potency |
| N-(pyrazin-2-yl)pyrimidin-4-amines | 4-(aminomethyl)piperidine | CHK1 | Excellent potency and selectivity over CHK2. nih.govacs.org |
| Thiophenecarboxamide ureas (e.g., AZD7762 ) | Piperidine ring | CHK1 | Potent inhibition; clinical candidate identified. acs.org |
This table provides an overview of piperidine-containing scaffolds investigated for CHK1 inhibition.
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes, which exist in at least two isoforms (COX-1 and COX-2), are the key enzymes in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is an inducible enzyme that plays a major role in inflammation and pain. nih.gov Selective inhibition of COX-2 is the mechanism of action for a class of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. nih.gov
The piperidine structural motif has been associated with COX inhibition. Piperine (B192125), a major alkaloid component of black pepper that contains a piperidine ring, has been shown to inhibit phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced COX-2 expression in murine macrophages. nih.gov The study found that piperine effectively attenuated COX-2 production by downregulating key signaling pathways, including NF-κB, C/EBP, and AP-1. nih.gov
In synthetic chemistry, piperidine is also used as a catalyst in the synthesis of various heterocyclic compounds designed as selective COX-2 inhibitors, such as certain pyridazine (B1198779) derivatives. nih.gov While not part of the final inhibitor structure in these cases, its role in the synthesis is noteworthy. The broad investigation into various scaffolds for COX inhibition underscores the continuous search for new and safer anti-inflammatory agents. acs.orgnih.gov
| Compound | Activity | Mechanism |
| Piperine | Inhibition of COX-2 expression | Downregulation of NF-κB, C/EBP, and AP-1 signaling pathways. nih.gov |
This table details the activity of the piperidine-containing natural product, piperine, on COX-2.
Anti-infective and Immunomodulatory Potential
Derivatives of piperidine are a well-established class of compounds with a broad spectrum of antimicrobial activity. Various studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as different fungal strains.
In one study, new piperidine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netbiointerfaceresearch.com The results showed that these compounds were active against both types of bacteria. researchgate.netbiointerfaceresearch.com Another study investigated piperidin-4-one derivatives and found that they exhibited significant antimicrobial and antifungal activity. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidin-4-one ring was found to enhance the antifungal activity. biomedpharmajournal.org
A series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were synthesized and showed excellent antifungal activities against several agriculturally important fungi. nih.gov Compounds A13 and A41 had very low EC₅₀ values against Rhizoctonia solani, and also showed notable activity against Verticillium dahliae. nih.gov Furthermore, novel thymol (B1683141) derivatives containing a piperidine moiety demonstrated potent antifungal activity against Phytophthora capsici and Sclerotinia sclerotiorum. nih.gov
Research on halogenobenzene derivatives substituted with piperidine also revealed antimicrobial properties. nih.gov Some of these compounds inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and Candida albicans with MIC values ranging from 32 to 512 µg/ml. nih.gov
Table 2: Antimicrobial and Antifungal Activity of Selected Piperidine Derivatives
| Derivative Type | Test Organism | Activity | Source |
| Piperidine derivatives | Staphylococcus aureus | Active | researchgate.netbiointerfaceresearch.com |
| Piperidine derivatives | Escherichia coli | Active | researchgate.netbiointerfaceresearch.com |
| Piperidin-4-one derivatives | Various bacteria and fungi | Significant activity | biomedpharmajournal.org |
| Piperidine-4-carbohydrazide derivatives (A13 , A41 ) | Rhizoctonia solani | EC₅₀ = 0.83 and 0.88 µg/mL | nih.gov |
| Piperidine-4-carbohydrazide derivatives (A13 , A41 ) | Verticillium dahliae | EC₅₀ = 1.12 and 3.20 µg/mL | nih.gov |
| Thymol-piperidine derivatives (5m , 5t ) | Phytophthora capsici | EC₅₀ = 8.420 and 8.414 µg/mL | nih.gov |
| Thymol-piperidine derivative (5v ) | Sclerotinia sclerotiorum | EC₅₀ = 12.829 µg/mL | nih.gov |
| Halogenobenzene-piperidine derivatives | Various bacteria and fungi | MIC = 32-512 µg/ml | nih.gov |
The potential of piperidine derivatives as antiviral agents has been explored, with some studies pointing towards activity against respiratory syncytial virus (RSV). A notable study on piperazinylquinoline derivatives as RSV fusion inhibitors identified an initial hit compound containing a piperidine moiety, 1-amino-3-[[2-(4-phenyl-1-piperidyl)-4-quinolyl]amino]propan-2-ol (7 ), which was active against the RSV long (A) strain. nih.gov Interestingly, the antiviral activity was enhanced by replacing the piperidine with a benzylcarbonyl-substituted piperazine, highlighting the importance of the N-substituent. nih.gov
Another study on 1,4,4-trisubstituted piperidines as coronavirus inhibitors found that the presence of an NH-Cbz (benzyloxycarbonyl) group at the 4-position of the piperidine ring was crucial for antiviral activity. mdpi.com The NH-Cbz derivative, compound 33 , was the most potent inhibitor in the series with an EC₅₀ value of 3.3 µM and no observed cytotoxicity at concentrations up to 100 µM. mdpi.com This is particularly relevant to this compound, which also contains an N-Cbz protecting group. These findings suggest that the Cbz group may play a significant role in the antiviral potential of such compounds.
Table 3: Antiviral Activity of Selected Piperidine and Related Derivatives
| Compound/Derivative | Virus | Activity | Source |
| 7 (Piperidinyl-quinolyl) | RSV (A strain) | Active | nih.gov |
| 33 (1,4,4-trisubstituted piperidine with NH-Cbz) | Coronavirus (HCoV-229E) | EC₅₀ = 3.3 µM | mdpi.com |
While direct studies on the antiparasitic activity of this compound are lacking, research on related piperidine-3-carboxamide derivatives has shown potential in other therapeutic areas, which could be extrapolated to antiparasitic applications. For instance, a study on N-arylpiperidine-3-carboxamide derivatives identified compounds with potent antimelanoma activity. nih.gov The initial hit compound induced senescence-like changes in human melanoma cells. nih.gov This indicates that the piperidine-3-carboxamide scaffold can be a valuable starting point for the development of bioactive molecules.
In a more direct context, a study on dihydroquinazolinone-3-carboxamides as antimalarials targeting the Plasmodium falciparum ATP4 protein (PfATP4) explored analogs containing a piperidine moiety. acs.org The inclusion of a polar 4-(N-methyl)piperidine functionality was found to significantly improve metabolic stability while maintaining antiparasitic activity. acs.org This suggests that piperidine-containing scaffolds can be optimized for potent antimalarial efficacy.
Table 4: Biological Activity of Piperidine-3-carboxamide and Related Derivatives
| Derivative Type | Target/Activity | Key Finding | Source |
| N-arylpiperidine-3-carboxamide | Antimelanoma | Induced senescence-like phenotype | nih.gov |
| Dihydroquinazolinone-3-carboxamide with piperidine | Antimalarial (PfATP4 inhibition) | Improved metabolic stability | acs.org |
Antioxidant Properties
The antioxidant potential of piperidine-containing compounds has been investigated in several studies. A review of the literature highlights that the piperidine ring is a good scaffold for developing potent antioxidant agents. researchgate.net The ability to introduce various substituents at different positions on the ring allows for the fine-tuning of antioxidant activity. researchgate.net
A study on novel 1,4-substituted piperidine derivatives found that cysteamine (B1669678) derivatives were effective antioxidants, capable of inhibiting lipid peroxidation and scavenging hydroxyl radicals. nih.gov This activity was attributed to the free sulfhydryl (SH) group and was enhanced by increased lipophilicity. nih.gov Conversely, replacing the SH group with an amino or hydroxyl group led to a decrease in antioxidant activity. nih.gov
Another study on N-substituted piperidine-3-carbohydrazide-hydrazones demonstrated their capacity as cholinesterase inhibitors with antioxidant properties. nih.gov Several of these compounds showed significant scavenger activity against reactive oxygen species (ROS). nih.gov Specifically, compound 4i was the most active superoxide (B77818) free-radical scavenger, while compounds 3g , 3j , and 4i showed broad ROS scavenging activity. nih.gov
Research on a series of six novel piperidine derivatives also evaluated their antioxidant potential using the DPPH scavenging assay. researchgate.net While all tested compounds showed some level of antioxidant activity, compound 8 demonstrated the highest scavenging capacity at 78% at a concentration of 1000 µg/ml. researchgate.net
Table 5: Antioxidant Activity of Selected Piperidine Derivatives
| Derivative Type | Assay | Key Finding | Source |
| 1,4-substituted piperidine (cysteamine derivatives) | Lipid peroxidation inhibition, hydroxyl radical scavenging | Efficient antioxidants | nih.gov |
| N-substituted piperidine-3-carbohydrazide-hydrazone (4i ) | Superoxide free-radical scavenging | Most active scavenger | nih.gov |
| Novel piperidine derivative (8 ) | DPPH scavenging | 78% scavenging at 1000 µg/ml | researchgate.net |
Preclinical Evaluation and Drug Discovery Context
In Vitro Biological Assays for Target Engagement and Efficacy
No published studies were identified that describe the in vitro testing of (R)-1-CBZ-3-aminomethyl-piperidine against specific biological targets. Information regarding its binding affinity, enzyme inhibition, or functional activity in cell-based assays is not available in the public domain.
Assessment of Metabolic Stability and Pharmacokinetics (PK/PD)
Information regarding the metabolic stability of this compound in liver microsomes or other metabolic systems is not documented in the scientific literature. Similarly, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic relationships, have not been reported.
Prodrug Design Strategies Utilizing Amino Acid Moieties
While the chemical structure of this compound contains a protected amine that could potentially be modified in prodrug strategies, no specific research could be found that details the design, synthesis, or evaluation of amino acid-based prodrugs of this compound.
Future Directions and Research Gaps
Development of Novel Green Synthetic Procedures for Piperidine (B6355638) Derivatives
The synthesis of piperidine derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The development of environmentally friendly, or "green," synthetic procedures is a critical area of ongoing research. nih.govajchem-a.com These efforts aim to improve efficiency and sustainability by utilizing less hazardous materials and processes.
Recent advancements in green chemistry have introduced several innovative approaches for synthesizing piperidine rings. nih.govrsc.org These include:
Catalytic Hydrogenation: The reduction of pyridine (B92270) precursors is a common route to piperidines. nih.gov Green approaches focus on using efficient and recyclable catalysts, such as palladium on carbon with ammonium (B1175870) formate, which avoids the use of strong acids and harsh reagents. organic-chemistry.org
Multi-component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. nih.govrsc.org The use of recyclable catalysts like L-proline nitrate (B79036) in MCRs for synthesizing highly functionalized piperidines demonstrates a significant step towards sustainability. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields in the synthesis of N-substituted piperidones and other derivatives, often in aqueous media, which is a more environmentally benign solvent. organic-chemistry.org
Use of Deep Eutectic Solvents (DES): Solvents like a glucose-urea deep eutectic solvent offer a biodegradable and non-toxic alternative to volatile organic compounds for the synthesis of piperidin-4-one derivatives. researchgate.net
These green methods not only reduce the environmental impact of piperidine synthesis but also often lead to higher yields and simpler purification processes. rsc.orgresearchgate.net
Exploration of New Therapeutic Areas for (R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE Scaffolds
The this compound scaffold is a valuable building block for creating diverse molecular architectures, making it a prime candidate for drug discovery in various therapeutic areas. chemimpex.com The piperidine moiety itself is present in drugs targeting a wide range of conditions, including cancer, inflammation, and neurological disorders. nih.govresearchgate.net
Current research highlights the potential of piperidine derivatives in several key areas:
Anticancer Agents: Piperidine-containing compounds have shown significant promise as anticancer agents by targeting various receptors and enzymes involved in cancer progression. nih.gov For instance, certain derivatives have been investigated as matrix metalloproteinase inhibitors, which play a role in tumor metastasis. nih.gov
Antiviral Agents: A series of piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication. nih.govnih.gov
Neurodegenerative Diseases: The treatment of Alzheimer's disease is another area of active research, with some piperidine derivatives showing potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. ajchem-a.com
Renin Inhibitors: Piperidine-based compounds have been developed as orally active renin inhibitors for the treatment of hypertension. nih.gov
The versatility of the this compound scaffold allows for its incorporation into a wide range of molecular frameworks, opening up possibilities for the discovery of novel drugs in these and other therapeutic fields. nih.govrug.nl
Advanced SAR Studies to Optimize Selectivity and Potency
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. acs.orgnih.govnih.gov For piperidine-based compounds, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. nih.govumn.edu
Key findings from SAR studies on piperidine derivatives include:
Influence of Substituents: The nature and position of substituents on the piperidine ring can have a dramatic effect on activity. For example, in a series of farnesyl-protein transferase inhibitors, small alkyl groups at the 3-position of a related tricyclic system resulted in potent inhibitors, while bulky substituents led to inactive compounds. acs.org
Importance of Linkers: In a series of anti-influenza compounds, an ether linkage between a quinoline (B57606) and a piperidine ring was found to be critical for inhibitory activity. nih.govnih.gov
Stereochemistry: The stereochemistry of the piperidine ring and its substituents is often a critical determinant of biological activity. nih.gov
Advanced SAR studies, often guided by computational modeling, are essential for the rational design of new piperidine-based drug candidates with improved efficacy and reduced side effects. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Piperidine-based Compounds
In the context of piperidine-based compounds, AI and ML can be applied in several ways:
Predicting Biological Activity: ML models can be trained on existing SAR data to predict the biological activity of novel piperidine derivatives, helping to prioritize which compounds to synthesize and test. nih.gov
De Novo Drug Design: AI algorithms can generate novel molecular structures, including those with piperidine scaffolds, that are optimized for specific therapeutic targets. nih.gov
Predicting Physicochemical Properties: AI can predict important drug-like properties such as solubility, permeability, and toxicity, reducing the likelihood of late-stage failures in drug development. nih.gov
Target Identification: AI can analyze biological data to identify and validate new therapeutic targets for which piperidine-based inhibitors could be developed. nih.gov
By leveraging the power of AI and ML, researchers can more efficiently explore the vast chemical space of piperidine derivatives, leading to the faster discovery of new and effective medicines. mednexus.orgresearchgate.net
Q & A
Q. What are the key structural features and nomenclature of (R)-1-CBZ-3-aminomethyl-piperidine?
The compound is a chiral piperidine derivative with a carbobenzyloxy (CBZ) protecting group at the 1-position and an aminomethyl substituent at the 3-position. Its IUPAC name is (R)-benzyl 3-(aminomethyl)piperidine-1-carboxylate. Key synonyms include (R)-N-CBZ-3-amino-piperidine and benzyl (3R)-3-aminopiperidine-1-carboxylate . Structural confirmation typically involves IR spectroscopy (to identify carbonyl and amine groups) and mass spectrometry (to detect molecular ions and fragmentation patterns) .
Q. What is a standard synthetic route for this compound?
A common approach involves:
- Step 1 : Starting with a commercially available piperidone precursor (e.g., 1-benzyl-4-piperidone).
- Step 2 : Introducing the aminomethyl group via reductive amination or nucleophilic substitution.
- Step 3 : Protecting the amine with a CBZ group using benzyl chloroformate under basic conditions (e.g., NaHCO₃).
- Step 4 : Purification via column chromatography or recrystallization. Yields exceeding 80% are achievable with optimized stoichiometry and reaction times. Mass spectra typically show low-intensity molecular ions (0.5–8.0%) due to fragmentation .
Q. How can researchers assess the purity of this compound?
Pharmacopeial guidelines recommend reversed-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5, adjusted with acetic acid) . Critical parameters include:
- Detection : UV at 210–254 nm.
- Impurity limits : ≤0.5% for individual impurities, ≤2.0% total impurities.
- Validation : Compare retention times and peak areas against certified reference standards .
Advanced Research Questions
Q. How can contradictory reports on synthetic yields or impurity profiles be resolved?
Discrepancies often arise from methodological differences (e.g., reaction temperature, catalyst purity, or HPLC conditions). To address this:
- Triangulate data : Cross-validate results using multiple analytical techniques (e.g., GC-MS, NMR, and HPLC) .
- Reproduce conditions : Strictly adhere to documented protocols for solvent purity, catalyst loading, and reaction time .
- Statistical analysis : Apply factorial design to identify critical variables affecting yield and purity .
Q. What experimental design principles optimize the synthesis of this compound?
Key considerations include:
- Reaction optimization : Use Design of Experiments (DoE) to test variables like temperature (20–80°C), solvent polarity (THF vs. DCM), and catalyst type (e.g., Pd/C for hydrogenation) .
- Scale-up challenges : Monitor exothermic reactions and adjust stirring rates to prevent byproduct formation.
- Green chemistry : Substitute toxic solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility requires:
- Detailed documentation : Record exact stoichiometry, solvent batches, and equipment calibration.
- Validation protocols : Replicate reactions in independent labs using shared reference materials.
- Data transparency : Publish raw chromatograms, spectral data, and reaction logs in supplementary materials .
Q. What advanced techniques resolve structural ambiguities in chiral piperidine derivatives?
- Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers.
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis.
- Dynamic NMR : Study conformational flexibility of the piperidine ring in solution .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting data on the stability of this compound?
Stability variations may stem from:
- Storage conditions : Moisture or light exposure can degrade the CBZ group. Accelerated stability studies (40°C/75% RH) are recommended .
- Analytical sensitivity : Ensure HPLC methods detect degradation products (e.g., deprotected amines) with limits of quantification (LOQ) ≤0.1% .
- Contextual factors : Compare studies using identical buffers and column temperatures .
Q. What methodologies address discrepancies in biological activity studies of this compound?
- Dose-response validation : Re-test activity across multiple cell lines or animal models.
- Metabolite profiling : Identify active or inhibitory metabolites via LC-MS/MS.
- Blinded analysis : Eliminate observer bias by coding samples and using automated readouts .
Methodological Frameworks
Q. How can iterative qualitative research improve synthetic route development?
Apply iterative cycles of:
Q. What ethical and data-sharing practices apply to research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
